N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide
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Overview
Description
N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of the 3,5-dinitro-1,2,4-triazole moiety imparts unique properties to the compound, making it of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide typically involves the reaction of 3,5-dinitro-1,2,4-triazole with an appropriate ethylating agent, followed by acetylation. One common method involves the use of potassium 3,5-dinitro-1,2,4-triazolate and ethyl bromide in the presence of a base, such as potassium carbonate, to form the ethylated intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide is primarily related to its ability to interact with specific molecular targets. The nitro groups and triazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. In the context of energetic materials, the compound’s high energy content and thermal stability make it suitable for use in explosives and propellants .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1,2,4-triazole: A precursor to N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide with similar energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another energetic compound with high thermal stability and performance.
Uniqueness
This compound is unique due to its specific structural features, which combine the properties of the 3,5-dinitro-1,2,4-triazole moiety with the ethylacetamide group. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .
Properties
IUPAC Name |
N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O5/c1-4(13)7-2-3-10-6(12(16)17)8-5(9-10)11(14)15/h2-3H2,1H3,(H,7,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMTGUAVFUDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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